N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
“N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound that contains several heterocyclic rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This type of structure is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a pyrimidine ring fused with a triazole and a thiophene ring. The compound also contains a tosyl group and a fluorobenzyl group attached to the nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich heterocyclic rings. For example, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds incorporating triazolo[1,5-a]pyrimidine rings have been synthesized and evaluated for their potential antitumor and antimicrobial activities. For instance, derivatives have been tested against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard treatments. These compounds have also been evaluated for antimicrobial activity, representing promising candidates for the development of new therapeutic agents (Riyadh, 2011).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized, showing potential as anticonvulsants and antidepressants. Their pharmacological activities were assessed using various tests in mice, with some compounds exhibiting significant anticonvulsant activity and others showing potent antidepressant properties. These findings highlight the versatility of triazolopyrimidine derivatives in drug development for neurological disorders (Zhang et al., 2016).
Unique Mechanism of Tubulin Inhibition for Anticancer Agents
Triazolopyrimidines have been explored as a class of anticancer agents with a unique mechanism of action involving tubulin inhibition. These compounds have been shown to promote tubulin polymerization in vitro without competing with paclitaxel binding. Their ability to overcome resistance attributed to multidrug resistance transporter proteins makes them valuable in cancer therapy research (Zhang et al., 2007).
Synthesis and Evaluation of Novel Derivatives for Antitumor Screening
New derivatives of phenylthiazolo[4,5-d]pyrimidine-2-thiones have been synthesized and selected for in vitro antitumor screening. These compounds showed promising antitumor activities against various human tumor cell lines, contributing to the discovery of novel anticancer drugs (Becan & Wagner, 2008).
Antibacterial Activity and Structural Analysis
Derivatives featuring the triazolopyrimidine ring have been synthesized and analyzed for antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies not only demonstrate the antibacterial potential of these compounds but also contribute to understanding the relationship between chemical structure and biological activity (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
CHEMBL1171436, also known as N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine or N-[(4-fluorophenyl)methyl]-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, primarily targets the 5-hydroxytryptamine receptor 6 (5-HT6) in Homo sapiens . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission.
Biochemical Pathways
The biochemical pathways affected by CHEMBL1171436 are likely related to serotonin signaling. By interacting with the 5-HT6 receptor, it can influence the activity of various downstream signaling pathways, including those involving cAMP, PKA, and CREB. These pathways play crucial roles in neuronal function and plasticity .
Pharmacokinetics
Like other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S2/c1-13-2-8-16(9-3-13)31(28,29)21-20-24-19(23-12-14-4-6-15(22)7-5-14)18-17(10-11-30-18)27(20)26-25-21/h2-11H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDKXOZRHFVDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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